2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cross-coupling C-C bond formation Synthetic methodology

Select this ortho-bromo oxane-thioether benzamide (≥90% LCMS/NMR) as your primary diversification intermediate. The aryl bromide handle enables clean Suzuki/Buchwald-Hartwig coupling, avoiding risky C–H activation. With MW 344.27 & TPSA ~55 Ų, it stays within lead-like space for fragment-based screening, unlike bulkier 2-bromo-5-methoxy or dihalogenated analogs. Reported low aquatic toxicity supports greener synthetic routes.

Molecular Formula C14H18BrNO2S
Molecular Weight 344.27
CAS No. 2034485-01-1
Cat. No. B2504883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
CAS2034485-01-1
Molecular FormulaC14H18BrNO2S
Molecular Weight344.27
Structural Identifiers
SMILESC1COCCC1SCCNC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C14H18BrNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17)
InChIKeyYVOCMEGRCDAWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide (CAS 2034485-01-1): Chemical Identity and Procurement Baseline


2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide (CAS 2034485-01-1) is a synthetic, small-molecule benzamide derivative (MF: C₁₄H₁₈BrNO₂S; MW: 344.27 g/mol) that incorporates an ortho-bromo substituent on the phenyl ring and a thioether-linked tetrahydropyran (oxane) side chain [1]. The compound is commercially catalogued as a research-grade building block (≥90% purity as confirmed by LCMS/NMR) for medicinal chemistry and agrochemical intermediate applications [1]. Its core structural features—an aryl bromide handle for cross-coupling and a conformationally flexible oxane-thioether linker—position it as a versatile scaffold for structure-activity relationship (SAR) exploration and library diversification [1].

Why Generic Substitution of 2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is Not Advisable Without Comparative Data


Within the oxan-4-ylsulfanyl-ethyl-benzamide chemotype, the position and electronic nature of the aryl substituent fundamentally dictate both the synthetic utility and the physicochemical profile [1]. The ortho-bromo group in 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is not a passive placeholder; it enables Pd-catalyzed cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible with the non-halogenated parent (CAS 2034524-72-4), while its steric and electronic properties contrast sharply with the 3-fluoro analog (CAS 2034447-27-1) or the bulkier 2-bromo-5-methoxy variant (CAS 1903842-31-8) [1]. Consequently, substituting any of these analogs without systematic comparative data risks altering both the reaction trajectory during derivatization and the downstream molecular properties in a biological context.

Quantitative Differentiation Evidence for 2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide Against Closest Analogs


Ortho-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Chemistries Not Accessible with the Non-Halogenated Parent Compound

The ortho-bromo substituent on the target compound permits Pd(0)/Pd(II)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), a synthetic entry point not available with the non-halogenated analog N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide (CAS 2034524-72-4) [1]. This is a well-established class-level advantage of aryl bromides as electrophilic partners in catalytic cycles. The quantitative differentiation concerns synthetic yield and scope: 2-bromobenzamide derivatives typically achieve >80% conversion in Suzuki couplings under standard conditions (Pd(PPh₃)₄, aqueous base, 80 °C), whereas the non-halogenated parent would require directed C-H activation, which imposes harsher conditions (>120 °C) and narrower substrate scope [1].

Cross-coupling C-C bond formation Synthetic methodology

Molecular Weight Advantage of 55–78 Da Over Bulkier Dihalogenated and Methoxy-Substituted Analogs

With a molecular weight of 344.27 g/mol, the target compound is significantly smaller than the 5-bromo-2-chloro analog (CAS 1904232-43-4; MW 378.71 g/mol) and the 2-bromo-5-methoxy analog (CAS 1903842-31-8; MW 374.3 g/mol) [1]. In the context of lead-like chemical space (MW < 350 is a commonly applied threshold for fragment-based and early hit-to-lead campaigns), the target compound's lower mass may offer superior ligand efficiency and membrane permeability potential, all else being equal [2].

Physicochemical properties Lead-likeness Fragment-based drug discovery

Ortho-Bromo Substitution Imparts Higher Lipophilicity (cLogP ≈ 3.0) Relative to the Unsubstituted Parent, Modulating Membrane Partitioning

The presence of the ortho-bromine atom increases the calculated octanol-water partition coefficient (cLogP) relative to the unsubstituted parent benzamide. Using the XLogP3 fragment-based algorithm, 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is predicted to have cLogP ≈ 3.0, compared to approximately 2.2 for the non-brominated N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide (CAS 2034524-72-4) [1]. This differential of ~0.8 log units translates to roughly a 6.3-fold increase in theoretical membrane partitioning, which may be advantageous for programs targeting intracellular targets or crossing lipid bilayers, though it must be balanced against potential solubility penalties [2].

Lipophilicity cLogP Drug-likeness Permeability

Reported Low Aquatic Toxicity Profile Suggests Favorable Environmental Handling Characteristics Relative to Dihalogenated Analog

Kuujia.com reports that 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide 'exhibits low toxicity to aquatic organisms under standard test conditions, making it suitable for use in environmentally friendly chemical processes' [1]. While the specific test protocol and quantitative endpoint (e.g., LC₅₀ or EC₅₀ values) are not disclosed in the available listing, this qualitative classification contrasts with the general expectation for dihalogenated benzamides, which often carry higher aquatic toxicity classifications due to increased lipophilicity and bioaccumulation potential. Given that the 5-bromo-2-chloro analog (CAS 1904232-43-4) bears two halogen atoms and a higher cLogP, it is plausible that the target compound presents a lower environmental hazard profile, though direct comparative ecotoxicity data are currently absent.

Environmental safety Aquatic toxicity Green chemistry Regulatory compliance

Commercial Availability with Defined Purity (≥90% by LCMS/NMR) Through Life Chemicals, Enabling Reproducible Procurement

The compound is listed in the Life Chemicals screening collection (Catalog ID F6472-0779) with a purity specification of ≥90%, as confirmed by LCMS and/or 400 MHz ¹H NMR [1]. Prices range from $81 (1 mg) to $372 (100 mg), reflecting typical building-block economics. In contrast, the 2-bromo-5-methoxy analog (CAS 1903842-31-8) and the non-brominated parent (CAS 2034524-72-4) are primarily available through non-verified or lower-purity sources, with less transparent quality assurance documentation . This defined purity specification reduces the risk of irreproducible results caused by unknown impurities in screening campaigns.

Procurement Quality control Supply chain Reproducibility

Lower Topological Polar Surface Area (TPSA ≈ 55 Ų) Than Methoxy-Substituted Analog Enhances Predicted Passive Permeability

The topological polar surface area (TPSA) of the target compound is calculated to be approximately 55 Ų, based on the sum of contributions from the amide group (~43 Ų) and the ether/thioether functionalities (~12 Ų). This is notably lower than the 2-bromo-5-methoxy analog (CAS 1903842-31-8), whose additional methoxy oxygen contributes an extra ~9 Ų, yielding an estimated TPSA of ~64 Ų [1]. TPSA is inversely correlated with passive membrane permeability, particularly across the blood-brain barrier; the lower TPSA of the target compound suggests a modest but potentially meaningful permeability advantage. This difference is class-level in nature and has not been validated by direct experimental permeability comparison.

TPSA Brain permeability ADME prediction Physicochemical property

Optimal Procurement and Application Scenarios for 2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide Based on Differentiated Evidence


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling for Focused Kinase or Epigenetic Library Synthesis

The ortho-bromo substituent distinguishes this compound from the non-halogenated parent by providing a direct entry point for Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Medicinal chemistry teams constructing focused libraries around the oxane-thioether-benzamide scaffold should select this brominated variant as the primary diversification intermediate, as it enables efficient C–C and C–N bond formation under mild catalytic conditions—avoiding the need for less reliable C–H activation strategies that would be required with the unsubstituted parent .

Fragment-Based and Lead-Like Screening Where Molecular Weight and TPSA Constraints Are Critical

With a molecular weight of 344.27 g/mol and an estimated TPSA of ~55 Ų, this compound remains within lead-like chemical space (MW < 350, TPSA < 60 Ų) whereas the 2-bromo-5-methoxy analog (MW 374.3, TPSA ~64 Ų) and the 5-bromo-2-chloro analog (MW 378.71) exceed these commonly applied thresholds . Procurement for fragment-based screening or early hit-to-lead campaigns should prioritize the target compound to maximize ligand efficiency and maintain favorable predicted ADME properties [2].

Environmentally Conscious Process Chemistry Requiring Favorable Aquatic Toxicity Profiles

The reported low aquatic toxicity of the target compound [1] supports its selection over potentially more hazardous dihalogenated analogs in process development settings where waste stream management and environmental compliance are operational considerations. While direct comparative ecotoxicity data are lacking, the combination of single halogenation, moderate cLogP, and favorable qualitative classification provides a reasonable basis for preferring this compound in 'greener' synthetic route design.

Reproducible Biological Screening Requiring Analytically Verified Building Blocks

The availability of this compound through Life Chemicals with a documented purity specification of ≥90% (LCMS/NMR confirmed) makes it the preferred choice for screening laboratories where lot-to-lot consistency and impurity documentation are essential for data reproducibility. Analogs without equivalent quality documentation introduce an avoidable risk of confounding biological readouts due to unidentified impurities.

Quote Request

Request a Quote for 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.